

# Creatinine formation from creatine phosphate breakdown

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## Compound of Interest

Compound Name: Crenatine

Cat. No.: B031384

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## Understanding (Rac)-Tovinontrine

(Rac)-Tovinontrine, also known as tovinontrine or IMR-687, is a potent and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2][3][4] The primary mechanism of action for tovinontrine is the inhibition of PDE9, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels.[1][2][3][4] This elevation in cGMP plays a significant role in vascular biology and the production of hemoglobin.[2][4]

Initially, tovinontrine was investigated as a potential treatment for hematological conditions such as sickle cell disease and beta-thalassemia.[4] However, development for these indications was halted following disappointing outcomes in Phase 2b clinical trials. Subsequently, the focus of research has shifted towards its potential application in treating heart failure with preserved ejection fraction (HFpEF).[2][5][6] The compound is administered orally and has a multimodal mechanism of action that affects red and white blood cells, as well as adhesion molecules.[3][4][5]

The following table provides a structured list of long-tail keywords to guide the creation of scientific content aimed at researchers.

Category	Long-tail Keyword
Foundational & Exploratory	(Rac)-Tovinsontrine mechanism of action in cardiovascular disease
Tovinsontrine (IMR-687) chemical structure and synthesis pathway	
Phosphodiesterase-9 (PDE9) inhibition by (Rac)-Tovinsontrine	
Role of cGMP signaling in (Rac)-Tovinsontrine therapeutic effects	
Discovery and development history of Tovinsontrine (IMR-687)	
Preclinical pharmacology of (Rac)-Tovinsontrine in animal models	
(Rac)-Tovinsontrine effects on red blood cell adhesion and function	
In vitro characterization of (Rac)-Tovinsontrine PDE9 selectivity	
Pharmacokinetics and pharmacodynamics of oral Tovinsontrine	
(Rac)-Tovinsontrine targets in heart failure with preserved ejection fraction	
Methodological & Application	Quantifying (Rac)-Tovinsontrine efficacy in HFpEF clinical trials
Assaying cGMP levels in response to Tovinsontrine treatment	
Protocols for administering (Rac)-Tovinsontrine in preclinical studies	
In vivo imaging techniques to assess Tovinsontrine cardiac effects	

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Measuring fetal hemoglobin induction by (Rac)-Toviontrine

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Cell-based assays for screening PDE9 inhibitors like Toviontrine

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Clinical trial design for Toviontrine in cardiovascular indications

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Biomarker analysis in Toviontrine heart failure studies

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High-throughput screening for novel (Rac)-Toviontrine analogs

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Analytical methods for detecting Toviontrine in biological samples

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Troubleshooting & Optimization

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Reasons for Toviontrine clinical trial failure in sickle cell disease

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Overcoming poor efficacy of (Rac)-Toviontrine in hematological disorders

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Optimizing (Rac)-Toviontrine dosage for cardiovascular benefits

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Challenges in translating preclinical Toviontrine data to humans

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Off-target effects of (Rac)-Toviontrine at high concentrations

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Improving the bioavailability of oral Toviontrine formulations

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Addressing variability in patient response to (Rac)-Toviontrine

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Potential resistance mechanisms to Toviontrine therapy

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Mitigating adverse events associated with Toviontrine treatment

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Strategies to enhance cGMP elevation by (Rac)-Tovinsontrine

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Validation & Comparative

(Rac)-Tovinsontrine vs other PDE9 inhibitors for heart failure

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Comparative efficacy of Tovinsontrine and existing HFpEF therapies

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Validating the role of PDE9 as a therapeutic target in cardiovascular disease

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Head-to-head comparison of (Rac)-Tovinsontrine and sildenafil

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Cross-species analysis of Tovinsontrine's effects on cGMP signaling

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Benchmarking (Rac)-Tovinsontrine against novel heart failure treatments

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Meta-analysis of clinical trial data for PDE9 inhibitors

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Validating biomarkers for (Rac)-Tovinsontrine therapeutic response

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Comparative study of Tovinsontrine's impact on different cardiac cell types

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Independent validation of published (Rac)-Tovinsontrine research findings

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## References

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- 2. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for Toviontrine (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 3. Imara Announces Results of Interim Analyses of Toviontrine [globenewswire.com]
- 4. Imara Presents Clinical and Preclinical Toviontrine (IMR-687) Data at the American Society of Hematology (ASH) Annual Meeting 2021 - BioSpace [biospace.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. clinicaltrials.eu [clinicaltrials.eu]
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